3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-5-methoxy-7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4,9,12H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQCCPKBGZAGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Tryptamine Derivatives
A plausible route involves the cyclization of 5-methoxy-7-methyltryptamine analogs. For example, treatment of N-acetyl-5-methoxy-7-methyltryptamine with aqueous HCl under reflux conditions induces cyclodehydration to yield the dihydroindole framework. This method mirrors protocols used for synthesizing thieno[2,3-b]indoles, where acid-mediated cyclization achieves heterocycle formation.
Representative Procedure :
- Dissolve N-acetyl-5-methoxy-7-methyltryptamine (1.0 mmol) in 6M HCl (10 mL).
- Reflux at 110°C for 12 hours under nitrogen.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Key Considerations :
- Prolonged heating may lead to over-oxidation of the 3-hydroxy group.
- Substituent steric effects (7-methyl) could hinder cyclization efficiency.
Base-Mediated Annulation of Indoline-2-Thione
Base-promoted [3+2] annulation, as demonstrated in thienoindole synthesis, offers a modular approach. Indoline-2-thione serves as a nucleophilic partner, reacting with α-functionalized nitroalkenes to assemble the dihydroindole core. Adapting this method, 5-methoxy-7-methyl substitution could be introduced via pre-functionalized nitroalkenes.
Mechanistic Pathway :
- Deprotonation of indoline-2-thione generates a thiolate anion.
- Michael addition to nitroalkene forms a C–S bond.
- Intramolecular cyclization and elimination yield the dihydroindole.
Optimization Data :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Potassium acetate | Acetonitrile | 96 | 75 |
| DBU | THF | 24 | 62 |
Functionalization of Preformed Indole Derivatives
Regioselective Hydroxylation at C-3
Direct oxidation of 5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one presents challenges due to competing over-oxidation. A two-step protocol is recommended:
- Protection of the 2-keto group as a ketal using ethylene glycol and p-toluenesulfonic acid.
- Sharpless asymmetric dihydroxylation with OsO₄ and N-methylmorpholine N-oxide (NMO), followed by deprotection.
Reaction Conditions :
Methoxy and Methyl Group Installation
Electrophilic aromatic substitution (EAS) on 3-hydroxy-2,3-dihydro-1H-indol-2-one enables position-selective alkylation and methoxylation:
Methoxy Group at C-5 :
- Use Cu(I)-catalyzed Ullmann coupling with methyl iodide under basic conditions.
- Conditions : CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 120°C, 24 hours.
Methyl Group at C-7 :
- Friedel-Crafts alkylation with methyl chloroacetate and AlCl₃.
- Note : Steric hindrance at C-7 necessitates excess AlCl₃ (3 equiv) and extended reaction time (48 hours).
One-Pot Multicomponent Strategies
Inspired by the synthesis of cyclohexane-indole hybrids, a tandem condensation-cyclization protocol could streamline production:
Reactants :
- 4-Hydroxy-6-methylcyclohexanone
- 5-Methoxyindole-3-carbaldehyde
- Ammonium acetate
Procedure :
- Heat reactants in glacial acetic acid (80°C, 8 hours).
- Neutralize with aqueous NaOH and extract with dichloromethane.
- Purify via recrystallization from ethanol/water.
Advantages :
- Avoids intermediate isolation.
- Achieves concurrent ring formation and functionalization.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Acid cyclization | Simple setup, readily available precursors | Low regiocontrol, side reactions | 40–60 |
| Base annulation | High functional group tolerance | Long reaction times (≥96 h) | 60–75 |
| Post-functionalization | Precise substituent placement | Multiple protection/deprotection steps | 30–55 |
| Multicomponent | Atom-economical, scalable | Limited to symmetrical substrates | 50–65 |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including 3-hydroxy-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one, exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of synthesized indole derivatives against various bacterial strains using the agar diffusion method. The results demonstrated that certain derivatives displayed effective zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| 5A | 17 | 50 |
| 5B | 14 | 75 |
| Penicillin | 30 | - |
The study concluded that increasing the concentration of the compounds correlates with enhanced antibacterial activity, suggesting a promising avenue for developing new antibacterial agents from this chemical scaffold .
Cancer Research
Molecular Docking Studies
Molecular docking studies have shown that compounds related to this compound interact favorably with proteins involved in cancer progression. For instance, docking simulations against the DNA gyrase enzyme revealed binding energies indicative of strong interactions, which could inhibit bacterial growth and potentially be leveraged for anticancer applications.
These studies highlight the compound's ability to form hydrogen bonds with key amino acids in the target protein, suggesting that it may serve as a lead compound for further drug development targeting cancer cells .
Neuropharmacology
Potential Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. Preliminary studies indicate that compounds like this compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Research has suggested that such compounds could potentially be developed into therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease. However, further studies are required to elucidate the mechanisms involved and to validate these effects in clinical settings .
Pharmacological Properties
Physicochemical Characteristics
The physicochemical properties of this compound contribute to its biological activity. The molecular formula and a molar mass of approximately 193.2 g/mol suggest good solubility profiles which are essential for bioavailability in drug development.
Case Study 1: Antibacterial Efficacy
In a recent study published in the Journal of Medicinal and Chemical Sciences, researchers synthesized a series of indole derivatives and tested their antibacterial efficacy against common pathogens. The study found that specific modifications to the indole structure significantly enhanced antimicrobial activity compared to standard antibiotics like penicillin .
Case Study 2: Cancer Inhibition
Another research effort focused on the molecular interactions between indole derivatives and cancer-related proteins. Through computational modeling, scientists identified key binding sites on DNA gyrase, proposing that these interactions could lead to the development of novel anticancer therapies .
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3-dihydro-2H-indol-2-one: A similar indole derivative with different substitution patterns.
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with distinct chemical properties
Uniqueness
3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1h-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and methyl groups on the indole ring differentiates it from other indole derivatives and contributes to its unique reactivity and applications .
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-5-methoxy-7-methyl-2,3-dihydro-1H-indol-2-one?
Methodological Answer: The synthesis typically involves functionalizing indole derivatives through sequential reactions:
Core Structure Formation : Start with a substituted indole (e.g., 5-methoxyindole) and introduce hydroxy/methyl groups via alkylation or chlorination. For example, chlorination of indole precursors using reagents like POCl₃/DMF or sulfuryl chloride (SO₂Cl₂) in acetonitrile .
Reduction : Reduce intermediates (e.g., indole-2,3-diones) to dihydroindol-2-ones using NaBH₄ in ethanol under reflux .
Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. Key Reagents/Conditions :
- Chlorination: POCl₃, SO₂Cl₂, triethylamine (base).
- Reduction: NaBH₄, ethanol reflux.
- Purification: Gradient elution with ethyl acetate/hexane.
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer: Structural validation relies on:
Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, hydroxy proton as a broad peak).
- ¹³C-NMR : Confirms carbonyl (C=O) at ~170–180 ppm and aromatic carbons .
High-Resolution Mass Spectrometry (HR-ESI-MS) : Matches experimental molecular weight to theoretical values (e.g., C₁₁H₁₃NO₃: calc. 207.0895, found 207.0892) .
X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Q. Reference :
Advanced Questions
Q. What strategies optimize the reaction yield for introducing the methoxy group?
Methodological Answer: Optimizing methoxy substitution involves:
Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) for hydroxy groups) to direct methoxy installation .
Catalysis : Employ Cu(I) or Pd catalysts for selective O-methylation under mild conditions.
Solvent/Base Selection : Use polar aprotic solvents (DMF, DMSO) with strong bases (K₂CO₃) to enhance nucleophilic substitution .
Example : In related indole derivatives, methoxy groups are introduced via methyl iodide (CH₃I) in DMF with K₂CO₃, achieving >80% yield .
Q. How do structural modifications (e.g., methyl or hydroxy groups) impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
Methyl Groups : Enhance lipophilicity and membrane permeability. For example, 7-methyl substitution in dihydroindol-2-ones improves anti-HIV activity by ~30% compared to non-methylated analogs .
Hydroxy Groups : Polar hydroxy moieties (e.g., 3-hydroxy) increase hydrogen-bonding potential, critical for enzyme inhibition (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase) .
Methoxy Positioning : 5-methoxy substitution in indoles enhances antifungal activity due to electron-donating effects stabilizing reactive intermediates .
Q. How can researchers address contradictions in reported synthetic methods?
Methodological Answer: Contradictions (e.g., varying chlorination agents) are resolved by:
Comparative Analysis : Test both POCl₃ and SO₂Cl₂ under identical conditions (solvent, temperature) to assess yield/purity differences. Evidence shows SO₂Cl₂ in acetonitrile reduces side reactions vs. POCl₃ .
Mechanistic Studies : Use LC-MS to track intermediate formation and identify side products (e.g., over-chlorination).
Reproducibility Checks : Validate literature protocols with strict adherence to stoichiometry and drying protocols (e.g., anhydrous acetonitrile for SO₂Cl₂ reactions) .
Q. What analytical methods differentiate diastereomers in dihydroindol-2-one derivatives?
Methodological Answer:
Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
Circular Dichroism (CD) : Detects Cotton effects at ~220–250 nm for stereochemical assignment.
NOESY NMR : Identifies spatial proximity of protons (e.g., 3-hydroxy and 7-methyl groups) to confirm relative configuration .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
